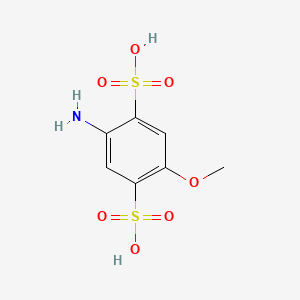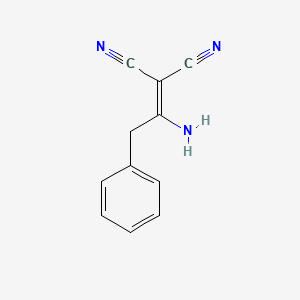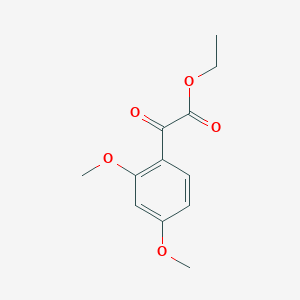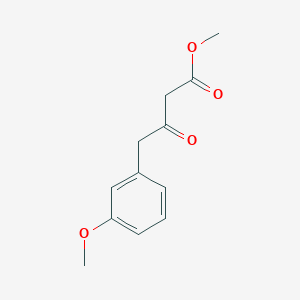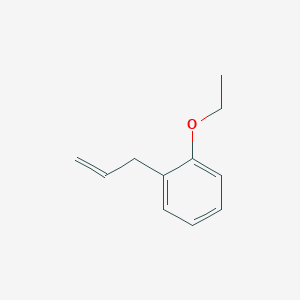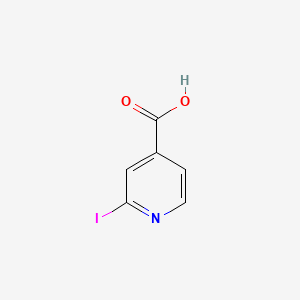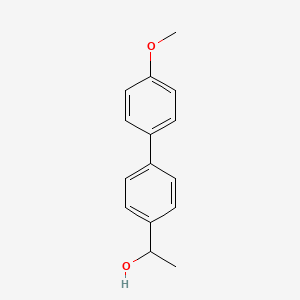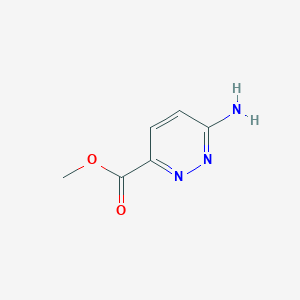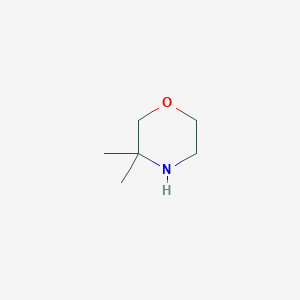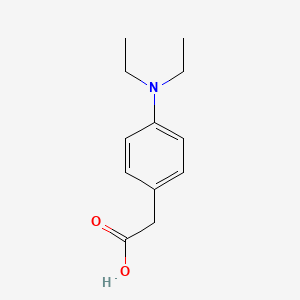
4-(ジエチルアミノ)フェニル酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Diethylamino)phenyl]acetic acid is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an acetic acid moiety
科学的研究の応用
[4-(Diethylamino)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be employed in the production of specialty chemicals and as a building block in polymer synthesis.
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [4-(Diethylamino)phenyl]acetic acid may also interact with various cellular targets, potentially leading to a range of biological effects.
Mode of Action
Indole derivatives are known to bind to their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [4-(Diethylamino)phenyl]acetic acid could potentially influence similar pathways.
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that [4-(diethylamino)phenyl]acetic acid might also produce diverse cellular and molecular effects .
生化学分析
Biochemical Properties
[4-(Diethylamino)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of [4-(Diethylamino)phenyl]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, which is essential for developing therapeutic strategies targeting specific cellular functions .
Molecular Mechanism
At the molecular level, [4-(Diethylamino)phenyl]acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, which further influences cellular functions. Understanding these molecular interactions is vital for elucidating the compound’s role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Diethylamino)phenyl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo oxidation and other chemical transformations, which can affect its activity and efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of [4-(Diethylamino)phenyl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .
Transport and Distribution
The transport and distribution of [4-(Diethylamino)phenyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can influence its activity and function in different cellular compartments .
Subcellular Localization
The subcellular localization of [4-(Diethylamino)phenyl]acetic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its role in cellular processes and developing targeted therapeutic strategies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Diethylamino)phenyl]acetic acid typically involves the alkylation of 4-aminophenylacetic acid with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of [4-(Diethylamino)phenyl]acetic acid can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: [4-(Diethylamino)phenyl]acetic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of [4-(Diethylamino)phenyl]acetic acid can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, suitable solvents, and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the diethylamino group.
類似化合物との比較
[4-(Dimethylamino)phenyl]acetic acid: Similar structure but with dimethylamino group instead of diethylamino.
[4-(Aminomethyl)phenyl]acetic acid: Contains an aminomethyl group instead of diethylamino.
[4-(Methoxy)phenyl]acetic acid: Features a methoxy group instead of diethylamino.
Uniqueness: [4-(Diethylamino)phenyl]acetic acid is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-[4-(diethylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWYHDLQFTXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574589 |
Source


|
| Record name | [4-(Diethylamino)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27864-28-4 |
Source


|
| Record name | [4-(Diethylamino)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
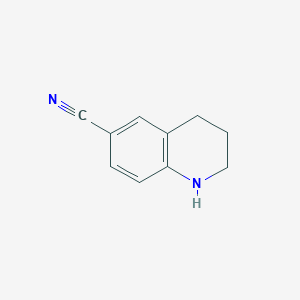
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
